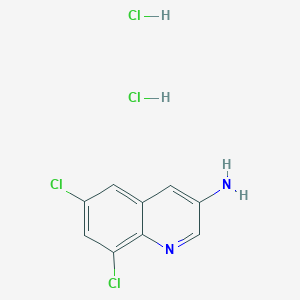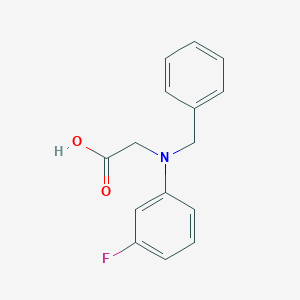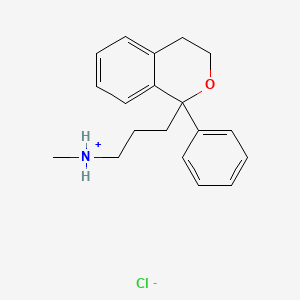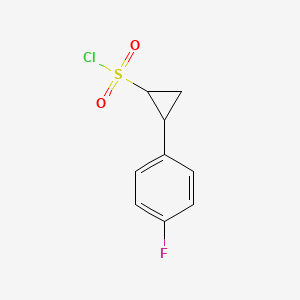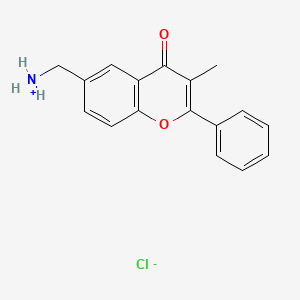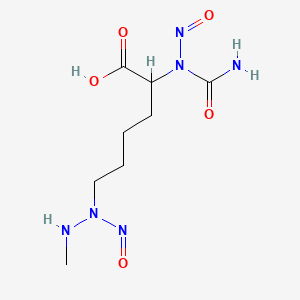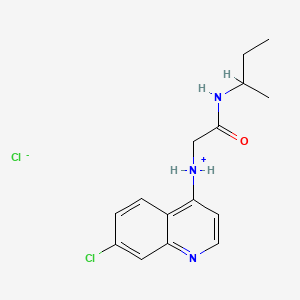
2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride is a chemical compound with a complex structure that includes a quinoline ring substituted with a chlorine atom and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. The process often involves cyclization reactions under acidic or basic conditions.
Chlorination: The quinoline ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Amination: The chlorinated quinoline is reacted with an amine, such as sec-butylamine, to form the desired amine derivative.
Acetylation: The amine derivative is acetylated using acetic anhydride or acetyl chloride to form the final compound.
Hydrochloride Formation: The compound is then converted to its monohydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common industrial methods include:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for continuous production of the compound, improving efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Applications De Recherche Scientifique
2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(7-Chloro-4-quinolylamino)-N,N-diethylacetamide
- 2-(7-Chloro-4-quinolylamino)-N,N-dipropylacetamide
Comparison
Compared to similar compounds, 2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride has unique properties due to the presence of the sec-butyl group. This structural difference can influence its chemical reactivity, biological activity, and potential applications. For example, the sec-butyl group may enhance the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.
Propriétés
Numéro CAS |
102585-45-5 |
|---|---|
Formule moléculaire |
C15H19Cl2N3O |
Poids moléculaire |
328.2 g/mol |
Nom IUPAC |
[2-(butan-2-ylamino)-2-oxoethyl]-(7-chloroquinolin-4-yl)azanium;chloride |
InChI |
InChI=1S/C15H18ClN3O.ClH/c1-3-10(2)19-15(20)9-18-13-6-7-17-14-8-11(16)4-5-12(13)14;/h4-8,10H,3,9H2,1-2H3,(H,17,18)(H,19,20);1H |
Clé InChI |
VBAWJVRHKOUXNZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC(=O)C[NH2+]C1=C2C=CC(=CC2=NC=C1)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


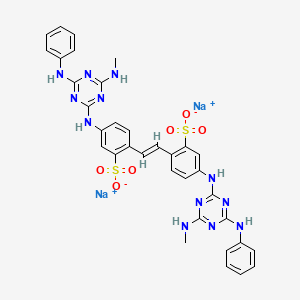
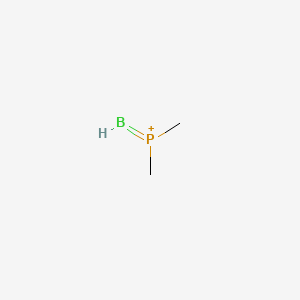
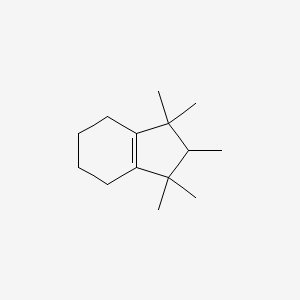
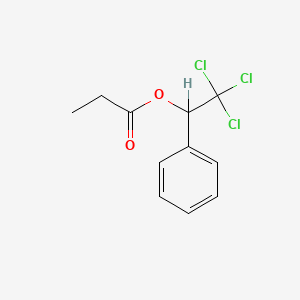
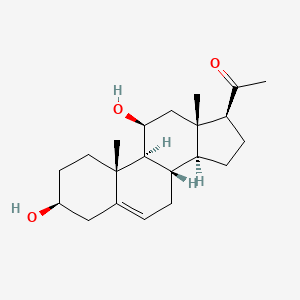
![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)
